(3,5-Dimethoxyphenyl)methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxyphenyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ester functional group attached to a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)methyl prop-2-enoate typically involves the esterification of (3,5-Dimethoxyphenyl)methanol with acrylic acid or its derivatives. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(3,5-Dimethoxyphenyl)methanol+Acrylic acidAcid catalyst(3,5-Dimethoxyphenyl)methyl prop-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents may be considered to align with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dimethoxyphenyl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: (3,5-Dimethoxyphenyl)acetic acid or (3,5-Dimethoxyphenyl)acetaldehyde.
Reduction: (3,5-Dimethoxyphenyl)methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethoxyphenyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of (3,5-Dimethoxyphenyl)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release (3,5-Dimethoxyphenyl)methanol and acrylic acid, which can further participate in biochemical reactions. The methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5-Dimethoxyphenyl)acetic acid
- (3,5-Dimethoxyphenyl)methanol
- (3,5-Dimethoxyphenyl)acetaldehyde
Uniqueness
(3,5-Dimethoxyphenyl)methyl prop-2-enoate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the prop-2-enoate moiety also allows for additional chemical transformations, making it a versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
114859-52-8 |
---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-4-12(13)16-8-9-5-10(14-2)7-11(6-9)15-3/h4-7H,1,8H2,2-3H3 |
InChI-Schlüssel |
SIKNYZBVPSVPFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)COC(=O)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.